molecular formula C25H22N2O4 B11979159 Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-81-8

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11979159
CAS No.: 302912-81-8
M. Wt: 414.5 g/mol
InChI Key: FQCHJPDSLWPMIG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties .

Chemical Reactions Analysis

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .

Biological Activity

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-81-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This detailed article examines its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C25H22N2O4
  • Molecular Weight : 414.45 g/mol
  • InChIKey : FQCHJPDSLWPMIG-UHFFFAOYSA-N
  • SMILES : C1=NC(C2=CC=CC=C2OC)=CC2=C(C(OCC)=O)C=C(C(=O)C3=CC=C(C)C=C3)N12

The compound exhibits a range of biological activities attributed to its structural features, particularly the pyrrolo[1,2-c]pyrimidine core, which is known for its pharmacological properties. The mechanism of action is primarily linked to:

  • Inhibition of Enzyme Activity : It has been shown to inhibit specific kinases involved in signaling pathways that regulate cell growth and proliferation.
  • Antioxidant Properties : The presence of methoxy and carbonyl groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM across different cell types .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : Studies showed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential for treating inflammatory diseases .

Antifibrotic Activity

Research indicates that this compound may play a role in antifibrotic therapies:

  • Collagen Synthesis Inhibition : In vitro experiments revealed that it effectively inhibited collagen synthesis in hepatic stellate cells, suggesting its utility in treating liver fibrosis .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

StudyBiological ActivityFindings
AnticancerIC50 values between 10-20 µM against various cancer cell lines.
Anti-inflammatoryReduced TNF-alpha and IL-6 production in macrophages.
AntifibroticInhibited collagen synthesis in hepatic stellate cells.

Properties

CAS No.

302912-81-8

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H22N2O4/c1-4-31-25(29)19-13-22(24(28)17-11-9-16(2)10-12-17)27-15-26-20(14-21(19)27)18-7-5-6-8-23(18)30-3/h5-15H,4H2,1-3H3

InChI Key

FQCHJPDSLWPMIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4OC

Origin of Product

United States

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